rac Desfluoro Citalopram Hydrobromide

Serotonin transporter inhibition Structure-activity relationship Citalopram analog profiling

rac Desfluoro Citalopram Hydrobromide (CAS 1332724-04-5) is a synthetic des‑fluoro analog of the selective serotonin reuptake inhibitor citalopram, formulated as the hydrobromide salt. The compound possesses the molecular formula C₂₀H₂₃BrN₂O and a calculated molecular weight of 387.3 g/mol.

Molecular Formula C20H23BrN2O
Molecular Weight 387.3 g/mol
Cat. No. B12932675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Desfluoro Citalopram Hydrobromide
Molecular FormulaC20H23BrN2O
Molecular Weight387.3 g/mol
Structural Identifiers
SMILESCN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.Br
InChIInChI=1S/C20H22N2O.BrH/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;/h3-5,7-10,13H,6,11-12,15H2,1-2H3;1H/t20-;/m0./s1
InChIKeyJWJCOJSCDWGPRN-BDQAORGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Desfluoro Citalopram Hydrobromide – Technical Baseline for Analytical and Research Procurement


rac Desfluoro Citalopram Hydrobromide (CAS 1332724-04-5) is a synthetic des‑fluoro analog of the selective serotonin reuptake inhibitor citalopram, formulated as the hydrobromide salt . The compound possesses the molecular formula C₂₀H₂₃BrN₂O and a calculated molecular weight of 387.3 g/mol [1]. It is classified as a process‑related impurity of citalopram and is primarily supplied as a certified reference standard for pharmaceutical quality control, method development, and structural‑activity relationship investigations . Unlike the parent drug substance, this racemic des‑fluoro derivative lacks the 4‑fluorophenyl substituent, a modification that markedly alters its chromatographic behavior, binding affinity, and physical properties—distinctions that underpin its utility as a well‑defined comparator in analytical and biochemical assays.

Why rac Desfluoro Citalopram Hydrobromide Cannot Be Substituted with In‑Class or Parent Compounds


rac Desfluoro Citalopram Hydrobromide is not a generic alternative to citalopram or other SSRIs; rather, it is a structurally distinct impurity that introduces a unique combination of physicochemical and biochemical signatures. Substituting this compound with citalopram hydrobromide or a fluorinated citalopram analog would confound analytical outcomes because the des‑fluoro species exhibits a substantially lower melting point (82–84 °C vs. ~183 °C), a distinct reversed‑phase HPLC relative retention time of 0.71 [1], and a >4‑fold reduction in serotonin transporter inhibitory potency (IC₅₀ 232 nM vs. 59 nM) [2]. These quantitative deviations mean that using the parent drug or another fluorinated analog as a surrogate would misrepresent chromatographic resolution, misassign impurity peaks, and generate erroneous structure‑activity correlation data. For laboratories conducting pharmacopeial impurity profiling, forced degradation studies, or SAR investigations on halogen‑bonding interactions, the procurement of authentic rac Desfluoro Citalopram Hydrobromide is essential to ensure method accuracy and data integrity.

Quantitative Differentiation of rac Desfluoro Citalopram Hydrobromide: Head‑to‑Head Comparator Evidence


Potency Reduction: Serotonin Transporter IC₅₀ Shift vs. Parent Citalopram

The absence of the 4‑fluorophenyl substituent in rac Desfluoro Citalopram Hydrobromide translates into a marked attenuation of human serotonin transporter (hSERT) inhibitory activity. In a head‑to‑head uptake inhibition assay using COS‑7 cells expressing wild‑type hSERT, desfluoro‑citalopram exhibited an IC₅₀ of 232 nM, compared to 59 nM for citalopram [1]. This represents a 3.9‑fold (or ~75%) loss in potency, directly quantifying the contribution of the fluorine atom to binding site complementarity.

Serotonin transporter inhibition Structure-activity relationship Citalopram analog profiling

Chromatographic Resolution: USP Relative Retention Time vs. Citalopram

In the USP compendial method for citalopram oral solution impurity determination, desfluoro citalopram elutes with a relative retention time (RRT) of 0.71 relative to the citalopram peak (RRT = 1.0) [1]. This distinct chromatographic shift—more pronounced than that of several other citalopram‑related impurities—enables unambiguous identification and quantification of the des‑fluoro impurity in finished drug products and stability samples.

HPLC impurity profiling Pharmacopeial compliance Citalopram quality control

Solid‑State Property Differentiation: Melting Point Depression vs. Citalopram Hydrobromide

rac Desfluoro Citalopram Hydrobromide displays a melting point of 82–84 °C , which is approximately 100 °C lower than the melting point of citalopram hydrobromide (~183–186 °C) [1]. This substantial thermal transition shift reflects the removal of the fluorine atom and the consequent alteration in crystal lattice packing and intermolecular interactions.

Physicochemical characterization Solid‑state analysis Reference standard handling

Solubility Profile and Storage Condition Divergence

The hydrobromide salt of rac Desfluoro Citalopram exhibits only slight solubility in DMSO, methanol, and water , contrasting with the moderate aqueous solubility of citalopram hydrobromide (~4 mg/mL in water) . Additionally, the des‑fluoro analog is explicitly noted as hygroscopic and requires storage at −20 °C under inert atmosphere , whereas citalopram hydrobromide is typically stored at 2–8 °C or room temperature.

Solubility assessment Reference standard preparation Stability and storage

Defined Role as a Compendial Impurity Standard

rac Desfluoro Citalopram Hydrobromide is explicitly designated as an impurity of citalopram in multiple pharmacopeial and vendor monographs [1]. It is supplied with detailed Certificates of Analysis (CoA) and can be used for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDAs) [1]. This defined regulatory role is not shared by other structurally similar SSRIs or non‑des‑fluoro citalopram analogs.

Pharmaceutical impurity reference ANDA method validation Regulatory compliance

Optimal Use Cases for rac Desfluoro Citalopram Hydrobromide Based on Verified Differentiation


Pharmaceutical QC: HPLC Impurity Marker for Citalopram Drug Product Release

Employ rac Desfluoro Citalopram Hydrobromide as a system suitability standard and impurity marker in USP‑compliant HPLC methods for citalopram oral solution or tablet assays. Its RRT of 0.71 [1] provides a definitive peak identification reference, enabling accurate quantitation of this specific process‑related impurity during batch release and stability testing.

Analytical Method Development and Validation (AMV)

Use the compound as a reference standard for developing and validating LC‑UV or LC‑MS/MS methods intended for citalopram impurity profiling. The distinct retention time and modest UV absorbance characteristics facilitate optimization of mobile phase gradients and detector settings, while the availability of traceable CoA material [2] supports method robustness and linearity assessments.

Structure‑Activity Relationship (SAR) Studies on Halogen‑Bonding Contributions

Include rac Desfluoro Citalopram Hydrobromide as a low‑affinity comparator in hSERT binding or uptake assays when investigating the role of the 4‑fluoro substituent in citalopram. The 3.9‑fold reduction in IC₅₀ (232 nM vs. 59 nM) [3] provides a well‑characterized benchmark for evaluating the binding contribution of the fluorine atom and for computational docking studies.

Forced Degradation and Stress Testing

Spike rac Desfluoro Citalopram Hydrobromide into citalopram API or formulated drug product to assess method specificity and to monitor the formation or persistence of the des‑fluoro impurity under ICH‑guided stress conditions (heat, humidity, acid/base hydrolysis). Its distinct physicochemical profile—particularly lower melting point and hygroscopicity —also makes it a useful probe for evaluating solid‑state stability of citalopram formulations.

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